molecular formula C25H19ClN4O3S B2446092 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 536712-74-0

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2446092
CAS No.: 536712-74-0
M. Wt: 490.96
InChI Key: NYVPTQVMLQACTR-UHFFFAOYSA-N
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Description

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agent Synthesis

  • The synthesis and evaluation of derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, closely related to the specified compound, have been explored for their potential as antibacterial and antifungal agents. Some derivatives demonstrated promising activities against pathogenic microorganisms, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Building Blocks for Heterocyclic Compounds

  • Research on N-pyrimidinylacetamide derivatives indicates their utility as building blocks for synthesizing various nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. These compounds have been evaluated for their biological activities, suggesting their importance in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Antioxidant Properties

  • Studies on 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, structurally similar to the queried compound, have been conducted to evaluate their antioxidant activity. The findings suggest significant activity, positioning these compounds as potential candidates for developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Anticancer Applications

  • The synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, related to the target compound, has shown significant in-vitro anticancer activity against multiple human tumor cell lines. This research underlines the potential of such compounds in cancer therapy (Tiwari et al., 2016).

Insecticidal Activity

  • Pyridine derivatives, including those structurally akin to the specified compound, have been synthesized and tested for their insecticidal properties. These compounds showed considerable aphidicidal activities, indicating their potential use in pest control (Bakhite et al., 2014).

Drug Metabolism and Pharmacokinetics

  • The thiouracil derivative PF-06282999, which shares structural similarities with the compound , has been studied for its pharmacokinetics and disposition in humans and animals. This research is crucial in understanding the metabolic pathways and potential therapeutic applications of such compounds (Dong et al., 2016).

Antioxidant and Antitumor Activities

  • The evaluation of compounds like 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one for their antioxidant and antitumor activities highlights the potential of these compounds in developing new therapeutic agents for treating various diseases (El-Moneim et al., 2011).

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-11-9-16(10-12-18)27-21(31)14-34-25-29-22-19-7-2-3-8-20(19)28-23(22)24(32)30(25)17-6-4-5-15(26)13-17/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVPTQVMLQACTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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